3-(2-Aminophenyl)propan-1-ol
Overview
Description
“3-(2-Aminophenyl)propan-1-ol” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . The compound has a molecular weight of 151.21 .
Synthesis Analysis
The synthesis of “3-(2-Aminophenyl)propan-1-ol” involves laboratory chemicals and is used in the manufacture of chemical compounds . The compound can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .
Molecular Structure Analysis
The molecular formula of “3-(2-Aminophenyl)propan-1-ol” is C9H13NO . The InChI code is 1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 .
Physical And Chemical Properties Analysis
“3-(2-Aminophenyl)propan-1-ol” is a powder at room temperature . It has a melting point of 63-65 degrees Celsius .
Scientific Research Applications
Photophysical Properties for Biomarker Development
3-(2-Aminophenyl)propan-1-ol derivatives have been explored for their photophysical properties, particularly in the development of fluorescent biomarkers. A study assessed the toxic effects of such compounds in various biological models, suggesting their potential for safe use as fluorescent markers in biodiesel quality monitoring. This research demonstrates the environmental and industrial relevance of these compounds (Pelizaro et al., 2019).
Corrosion Inhibition in Industrial Applications
Tertiary amines like 3-(2-Aminophenyl)propan-1-ol have been synthesized for their potential as corrosion inhibitors. Their application in protecting carbon steel from corrosion, particularly in industrial settings, has been a focus. This includes exploring their inhibitive performance through various electrochemical and gravimetric methods, indicating significant potential for industrial applications (Gao, Liang, & Wang, 2007).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Compounds related to 3-(2-Aminophenyl)propan-1-ol have been synthesized and studied for their cardioselective properties as beta-adrenoceptor blocking agents. These studies involve comparing the affinity to beta-1 and beta-2 adrenoceptors, indicating potential therapeutic applications in cardiovascular diseases (Rzeszotarski et al., 1979).
Catalytic Transformation in Chemical Synthesis
The transformation of 1-(2-Aminophenyl)propan-2-ol in catalytic processes has been studied, particularly at high temperatures and under argon pressure using various catalysts. This research contributes to understanding the synthesis pathways for producing compounds like 2-methylindoline, which has broad implications in chemical manufacturing (Bernas et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZQYFSQMFTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277617 | |
Record name | 3-(2-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenyl)propan-1-ol | |
CAS RN |
57591-47-6 | |
Record name | 3-(2-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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